

Application Notes and Protocols: Ceftazidime Pentahydrate in Animal Models of Sepsis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftazidime pentahydrate**

Cat. No.: **B7887694**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ceftazidime pentahydrate** in preclinical animal models of sepsis. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide researchers in designing and executing studies to evaluate the efficacy of this antibiotic.

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.^[2] In the context of sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, ceftazidime is a clinically relevant therapeutic. Animal models of sepsis, primarily the cecal ligation and puncture (CLP) and lipopolysaccharide (LPS) injection models, are crucial for evaluating the efficacy and pharmacodynamics of antibiotics like **ceftazidime pentahydrate**.

Data Presentation

The following tables summarize quantitative data from studies utilizing **ceftazidime pentahydrate** in various animal models of sepsis.

Table 1: Efficacy of Ceftazidime in Murine Sepsis Models

Animal Model	Sepsis Induction	Bacterial Strain	Ceftazidime Pentahydrate Dosage	Key Outcomes	Reference
Mouse	Intraperitoneal Injection	Ceftazidime-susceptible <i>K. pneumoniae</i> & <i>E. coli</i>	<1.5 to 9 mg/kg (ED ₅₀)	50% survival	[3]
Mouse	Intraperitoneal Injection	Ceftazidime-resistant <i>Enterobacteriaceae</i>	>90 mg/kg (ED ₅₀)	50% survival (ceftazidime alone)	[3]
Mouse	Aerosol Exposure	<i>Burkholderia pseudomallei</i>	600 mg/kg/day (150 mg/kg QID or 300 mg/kg BID)	Increased survival at end of treatment vs. control	[4]
Mouse	Aerosol Exposure	<i>Burkholderia pseudomallei</i>	1200 mg/kg/day (300 mg/kg QID or 600 mg/kg BID)	Significantly greater survival at end of treatment vs. control	[4]

Table 2: Pharmacokinetic Parameters of Ceftazidime in Various Animal Species

Animal Species	Dosage	Route of Administration	Peak Serum Concentration (Cmax)	Serum Half-life (t _{1/2})	Reference
Mouse	25 mg/kg	Subcutaneous/Intramuscular	26 mg/L	21 minutes	[5]
Rat	25 mg/kg	Subcutaneous/Intramuscular	Not specified	23 minutes	[5]
Rabbit	25 mg/kg	Subcutaneous/Intramuscular	63 mg/L	48 minutes	[5]
Dog (Beagle)	25 mg/kg	Subcutaneous/Intramuscular	Not specified	60 minutes	[5]
Monkey (Cynomolgus)	25 mg/kg	Subcutaneous/Intramuscular	Not specified	58 minutes	[5]

Table 3: Effect of Ceftazidime on Cytokine Levels in a Rat CLP Model

Treatment Group	Ceftazidime Dose	Time Point	IL-6 Concentration (pg/mL)	TNF- α Concentration	Endotoxin Concentration	Reference
CLP + Ceftazidime	30 mg/kg IV (single dose)	6 hours post-dose	Significantly elevated (100-200x baseline)	Not significantly increased (2-3x baseline)	No significant increase	[1]
Healthy + Ceftazidime	30 mg/kg IV (single dose)	6 hours post-dose	Significantly elevated	Significantly increased (~40x baseline)	No significant increase	[1]
CLP (no treatment)	N/A	14 hours post-CLP	Small increment	Small increment	Not specified	[1]

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model in Mice/Rats

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.

Materials:

- Male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar), 8-12 weeks old.
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
- Surgical instruments (scissors, forceps, needle holder).
- Suture material (e.g., 3-0 or 4-0 silk).
- Needle (e.g., 21-gauge or 23-gauge).

- **Ceftazidime pentahydrate** for injection (reconstituted in sterile saline or water for injection).
[\[6\]](#)
- Sterile saline for fluid resuscitation.

Protocol:

- Anesthesia: Anesthetize the animal using a standard approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
- Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic (e.g., 70% ethanol and povidone-iodine).
- Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
- Cecal Ligation: Exteriorize the cecum and ligate it with a silk suture at a predetermined distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the ligation site.
- Puncture: Puncture the ligated cecum once or twice with the needle. A small amount of fecal matter can be extruded to ensure patency.
- Repositioning and Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in separate layers using appropriate suture material.
- Fluid Resuscitation: Immediately following surgery, administer a subcutaneous injection of pre-warmed sterile saline (e.g., 50 mL/kg) to provide fluid resuscitation.
- Ceftazidime Administration:
 - Timing: The first dose of ceftazidime is typically administered at a specified time post-CLP, for example, 1 to 6 hours after surgery.[\[7\]](#)
 - Route: Administration can be intravenous (IV), intramuscular (IM), or subcutaneous (SC).
 - Dosage: Dosing regimens can vary. For example, in a rat model of sepsis, a single intravenous bolus of 30 mg/kg was used to assess cytokine responses.[\[1\]](#) In murine

models of severe infection, daily doses of 600 mg/kg to 1200 mg/kg, divided into multiple administrations, have been evaluated.[4]

- Preparation: Reconstitute **ceftazidime pentahydrate** powder with sterile water for injection or sterile saline to the desired concentration immediately before use.[6]
- Post-operative Care: House animals in a clean, warm environment and monitor closely for signs of sepsis (e.g., lethargy, piloerection, altered respiration). Provide analgesics as per institutional guidelines.
- Outcome Measures: Monitor survival over a set period (e.g., 7-14 days). At specified time points, collect blood and tissue samples to quantify bacterial load (colony-forming units, CFU), and measure inflammatory markers (e.g., cytokines, chemokines) via ELISA or other immunoassays.

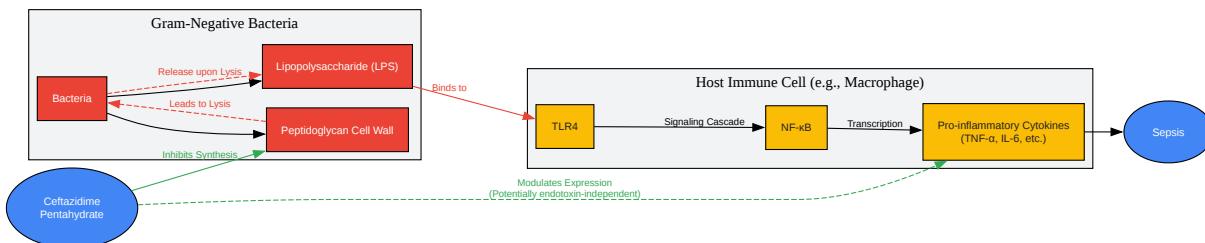
Lipopolysaccharide (LPS) Induced Endotoxemia Model in Mice/Rats

The LPS model induces a rapid and potent inflammatory response characteristic of Gram-negative sepsis.

Materials:

- Male or female mice or rats.
- Lipopolysaccharide (LPS) from *E. coli* (e.g., serotype O111:B4).
- Sterile, pyrogen-free saline.
- **Ceftazidime pentahydrate** for injection.

Protocol:

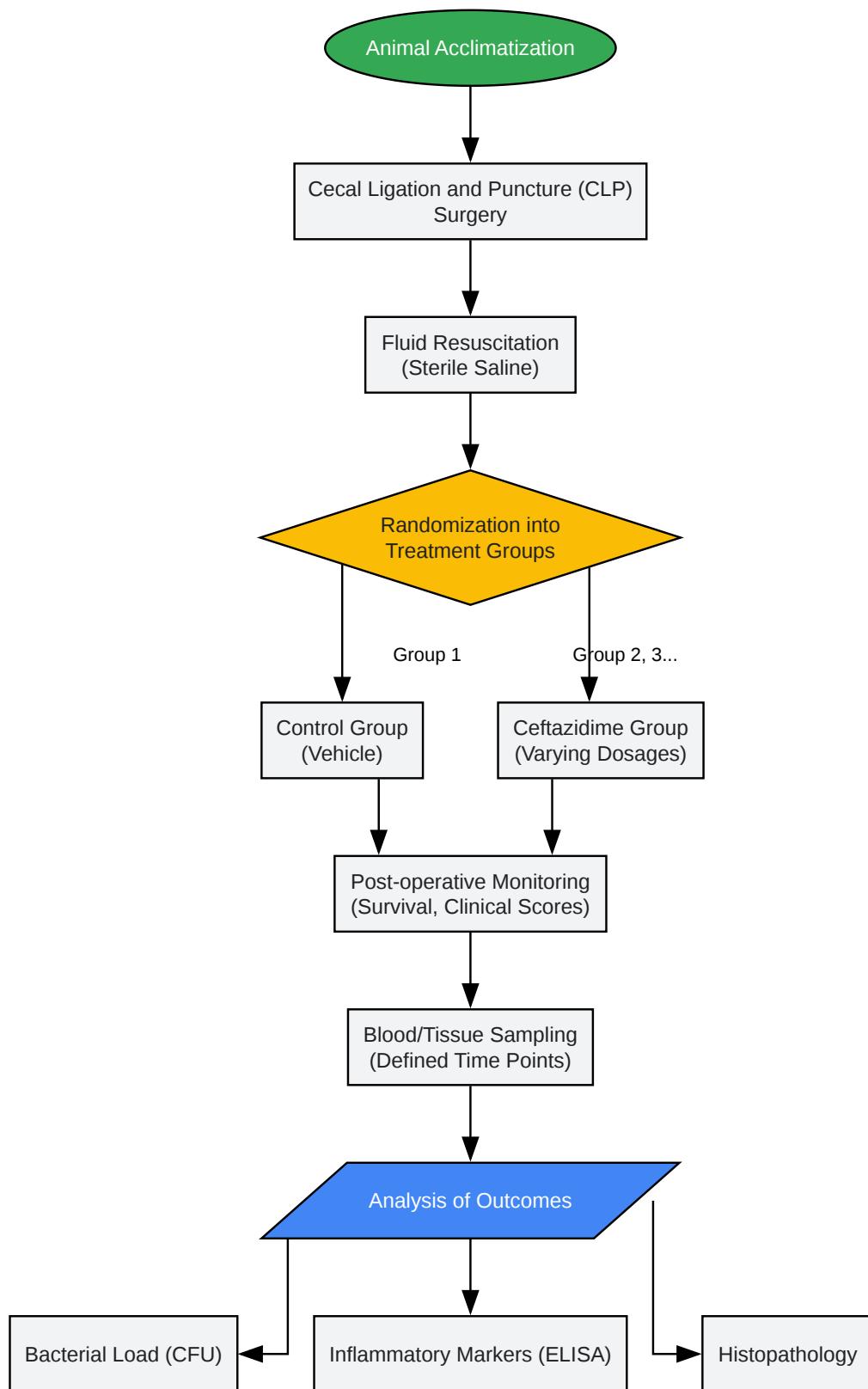

- LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS required to induce sepsis can vary between strains and batches, so it is recommended to perform a dose-response study. Doses in the range of 5-15 mg/kg are commonly used in rats.[8]

- LPS Administration: Inject the LPS solution intraperitoneally (IP) into the animal.
- Ceftazidime Administration:
 - Timing: Ceftazidime can be administered either before or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic). For therapeutic studies, administration typically occurs 30 minutes to 2 hours after LPS injection.
 - Route and Dosage: Similar to the CLP model, administration can be IV, IM, or SC, with dosages guided by previous studies or the specific research question.
- Monitoring and Outcome Measures: Monitor the animals for clinical signs of endotoxemia (e.g., lethargy, huddling, hypothermia). Collect blood samples at various time points (e.g., 1, 2, 4, 6, 24 hours) to measure levels of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, which typically peak within a few hours of LPS administration. Survival can also be monitored as a primary endpoint.

Signaling Pathways and Experimental Workflows

Ceftazidime's Mechanism of Action and Influence on Sepsis Pathophysiology

Ceftazidime's primary mechanism is the disruption of bacterial cell wall synthesis. In the context of sepsis, its interaction with the host immune response is also of interest. While antibiotic-mediated bacterial lysis can lead to the release of endotoxins (LPS), which in turn triggers a potent inflammatory cascade via Toll-like receptor 4 (TLR4), some evidence suggests that ceftazidime may also have immunomodulatory effects that are independent of endotoxin release.^[1] Studies have shown that ceftazidime can modulate the expression of pro-inflammatory cytokines, potentially through a direct effect on transcription.^[1]



[Click to download full resolution via product page](#)

Caption: Mechanism of Ceftazidime in Bacterial Sepsis.

Experimental Workflow for Evaluating Ceftazidime in a CLP Sepsis Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of ceftazidime in a CLP-induced sepsis model.

[Click to download full resolution via product page](#)

Caption: CLP Sepsis Model Experimental Workflow.

Conclusion

Ceftazidime pentahydrate demonstrates efficacy in animal models of sepsis, although its effects on the host inflammatory response are complex and warrant further investigation. The protocols and data presented here provide a foundation for researchers to design robust preclinical studies. Careful consideration of the animal model, sepsis induction method, ceftazidime dosage and administration route, and the selection of appropriate outcome measures are critical for obtaining meaningful and translatable results. Further research is needed to fully elucidate the endotoxin-independent immunomodulatory effects of ceftazidime and to optimize dosing strategies for various sepsis etiologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Ceftazidime on Systemic Cytokine Concentrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of ceftazidime in a murine model following a lethal aerosol exposure to *Burkholderia pseudomallei* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. svpmeds.com [svpmeds.com]
- 7. Impact of the duration of infection on the activity of ceftazidime, gentamicin and ciprofloxacin in *Klebsiella pneumoniae* pneumonia and septicemia in leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- To cite this document: BenchChem. [Application Notes and Protocols: Ceftazidime Pentahydrate in Animal Models of Sepsis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7887694#ceftazidime-pentahydrate-in-animal-models-of-sepsis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com